

Diethyl (2-Chloroethyl)malonate: Structural Architectures and Synthetic Utility

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Diethyl chloroethylmalonate

CAS No.: 29263-83-0

Cat. No.: B146641

[Get Quote](#)

Executive Summary

In the realm of medicinal chemistry, Diethyl (2-chloroethyl)malonate represents a critical bifunctional electrophile/nucleophile pair. It exists in a dynamic synthetic relationship with its cyclized form, Diethyl 1,1-cyclopropanedicarboxylate. While the open-chain chloroethyl ester offers a versatile platform for heterocyclic synthesis (particularly pyrrolidines and lactones), the cyclopropane derivative serves as a robust "masked" 1,3-dipole equivalent and a gateway to gem-disubstituted cyclopropane scaffolds—a privileged structural motif in modern drug discovery for conformational restriction.

This guide analyzes the physicochemical properties, divergent synthetic pathways, and mechanistic applications of these scaffolds in the development of Active Pharmaceutical Ingredients (APIs).

Structural Identity & Physicochemical Profile[1][2] [3][4][5]

The molecule operates effectively as a "C3" building block with two distinct reactive termini: the soft nucleophilic malonate carbon (pKa ~13) and the hard electrophilic alkyl chloride.

Chemical Identity

Feature	Open-Chain Form	Cyclic Equivalent (Commercial Standard)
Systematic Name	Diethyl 2-(2-chloroethyl)propanedioate	Diethyl 1,1-cyclopropanedicarboxylate
CAS Number	17064-27-2 (Rarely isolated)	1559-02-0
Molecular Formula	C	C
	H	H
	ClO	O
Molecular Weight	222.67 g/mol	186.21 g/mol
Appearance	Colorless oil (often transient)	Colorless liquid
Boiling Point	~110-115 °C (at 1 mmHg)	210-215 °C (at 760 mmHg)
Density	~1.15 g/mL	1.055 g/mL



Critical Note on CAS Ambiguity: Researchers often confuse this molecule with Diethyl 2-chloromalonate (CAS 14064-10-9). The latter lacks the ethyl spacer and has significantly different reactivity (alpha-chlorination vs. gamma-chlorination). Ensure procurement specifications reference CAS 1559-02-0 if the cyclopropane form is acceptable, as the open-chain chloroethyl form is prone to spontaneous cyclization under basic conditions.

Synthetic Routes & Manufacturing[6]

The synthesis of the (2-chloroethyl)malonate scaffold is non-trivial due to the competing intramolecular alkylation (cyclization).

Route A: The Ring-Opening Strategy (High Purity)

This is the preferred industrial route to access the open-chain species in situ.

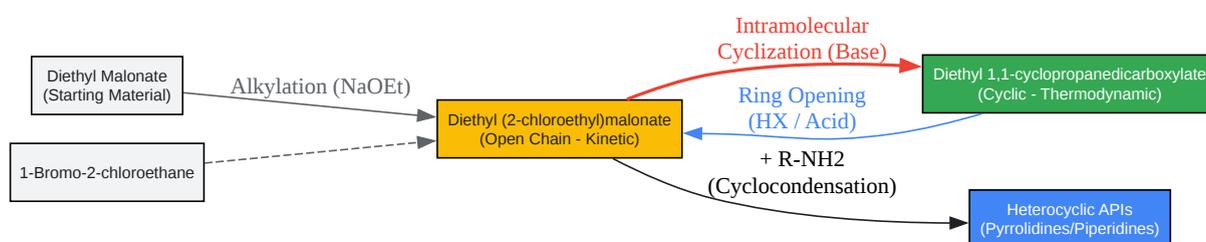
- Precursor: Start with commercially stable Diethyl 1,1-cyclopropanedicarboxylate.
- Reaction: Treatment with dry HCl or HBr in a non-polar solvent (e.g., Toluene).
- Mechanism: Acid-catalyzed nucleophilic attack of the halide at the cyclopropane methylene carbon.
- Advantage: Avoids the formation of bis-alkylated byproducts common in direct alkylation.

Route B: Direct Alkylation (Traditional)

- Reagents: Diethyl malonate + 1-bromo-2-chloroethane + NaOEt/EtOH.
- Challenge: The mono-alkylated product (the target) contains a leaving group (Cl) and an acidic proton. In the presence of base, it rapidly cyclizes to the cyclopropane.
- Outcome: Often yields a mixture of starting material, cyclopropane, and bis(chloroethyl)malonate.

Comparative Workflow Diagram

The following DOT diagram illustrates the relationship between the open and closed forms.



[Click to download full resolution via product page](#)

Caption: Figure 1. The dynamic equilibrium between open-chain alkylation products and the thermodynamic cyclopropane trap.

Reactivity Profile & Mechanistic Pathways

The utility of Diethyl (2-chloroethyl)malonate lies in its ability to act as a 1,3-dielectrophile equivalent when the ester groups are considered, or a gamma-halo ester equivalent.

Intramolecular Cyclization (The Gem-Dialkyl Effect)

The Thorpe-Ingold effect (gem-dialkyl effect) heavily favors the cyclization of the chloroethyl intermediate. The two ester groups compress the bond angle, bringing the nucleophilic enolate carbon and the electrophilic carbon bearing the chlorine into proximity.

- Protocol: NaH (1.1 eq), DMF, 0°C -> RT.
- Result: Quantitative conversion to the cyclopropane.

Spiro-Heterocycle Formation

Reaction with bifunctional nucleophiles (e.g., urea, hydrazine, or amino-alcohols) triggers a cascade:

- Step 1: Amide formation (attack on ester).
- Step 2: Alkylation (displacement of chloride).
- Application: Synthesis of Spiro[2.n]alkanes or Pyrrolidinones.

Applications in Drug Development

Conformational Restriction (The "Cyclopropane Kink")

Incorporating a cyclopropane ring into a peptide backbone or small molecule rigidifies the structure, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency by locking the bioactive conformation.

- Class: 1-Aminocyclopropane-1-carboxylic acid (ACC) derivatives.
- Synthesis: Diethyl 1,1-cyclopropanedicarboxylate

Partial Hydrolysis

Curtius Rearrangement

Protected ACC.

Case Study: Synthesis of Spiro-Barbiturates

While specific proprietary syntheses are guarded, the scaffold is homologous to intermediates used in the synthesis of spiro-fused anticonvulsants and viral inhibitors.

Experimental Protocol: Synthesis of a Spiro-Barbiturate Derivative

- Setup: Flame-dried 250 mL RBF under .
- Reagents: Dissolve Diethyl 1,1-cyclopropanedicarboxylate (20 mmol) and Urea (22 mmol) in dry EtOH (50 mL).
- Catalyst: Add NaOEt (25 mmol, 21% wt in EtOH) dropwise.
- Reaction: Reflux for 6 hours. The cyclopropane ring remains intact while the esters condense with urea.
- Workup: Acidify with 1M HCl to pH 4. Precipitate the spiro-barbiturate.[\[1\]](#)
- Yield: Typically 75-85%.

Analytical Characterization

Validating the structure requires distinguishing between the open chain and the ring.

Table 1: Comparative

¹H NMR Data (CDCl

, 400 MHz)

Proton Environment	Open Chain (Chloroethyl) (ppm)	Cyclic (Cyclopropane) (ppm)
-OCH CH	4.20 (q, 4H)	4.18 (q, 4H)
-OCH CH	1.28 (t, 6H)	1.25 (t, 6H)
Methine (-CH-)	3.55 (t, 1H)	Absent
-CH -Cl	3.65 (t, 2H)	Absent
-CH - (Linker)	2.40 (q, 2H)	Absent
Cyclopropyl -CH -	Absent	1.45 (s, 4H)

Interpretation: The disappearance of the triplet at 3.55 ppm (methine) and the appearance of a singlet upfield at ~1.45 ppm is the definitive signature of cyclization.

Safety & Handling

- Hazards: Both forms are irritants. The chloroethyl derivative is a potential alkylating agent and should be handled as a mutagenic hazard.
- Storage: Store the open-chain form at -20°C to prevent spontaneous cyclization. The cyclopropane form is stable at RT.
- Disposal: Quench with aqueous NaOH to hydrolyze esters before disposal.

References

- Synthesis of Cyclopropane-1,1-dicarboxylates
 - Organic Syntheses, Coll.[2] Vol. 6, p.320 (1988); Vol. 60, p.66 (1981). "Cyclopropane-1,1-dicarboxylic Acid".[2]
- Mechanistic Studies on Malonate Alkylation
 - Knipe, A. C., & Stirling, C. J. (1968).[3] "Intramolecular reactions. Part I. The mechanism of cyclisation of ω -haloalkylmalonic esters." Journal of the Chemical Society B: Physical Organic.
- Cyclopropanes in Drug Discovery
 - Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Spiro-Barbiturate Synthesis
 - Singh, R. K., & Danishefsky, S. (1981). "Preparation of Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 3. US5463111A - Process for preparing dialkyl 2-haloethyl malonates - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Diethyl (2-Chloroethyl)malonate: Structural Architectures and Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b146641#diethyl-chloroethylmalonate-molecular-structure\]](https://www.benchchem.com/product/b146641#diethyl-chloroethylmalonate-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com